3-Chloro-2-methoxy-4-pyridinamine

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Med chem teams optimizing pyridine-based hits require building blocks that combine reliable automated dispensing with predictable physicochemical properties. 3-Chloro-2-methoxy-4-pyridinamine (CAS 1190198-20-9) addresses this need: • Solid physical form enables accurate microgram-to-milligram weighing on automated platforms, eliminating the variability of oily bromo analogs. • XLogP3-AA of 1.1 provides a controlled lipophilicity shift relative to the 3-bromo variant (1.2), enabling fine-tuning of ADME properties while maintaining single-variable SAR. • MW of 158.58 g/mol offers a 22% weight advantage over the 3-bromo equivalent, preserving property space under ≤350 Da oral bioavailability cutoffs. Supplied with certificate of analysis. For R&D use only.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 1190198-20-9
Cat. No. B1368898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methoxy-4-pyridinamine
CAS1190198-20-9
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1Cl)N
InChIInChI=1S/C6H7ClN2O/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9)
InChIKeyQYPDHIZVPNIDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile of 3-Chloro-2-methoxy-4-pyridinamine


3-Chloro-2-methoxy-4-pyridinamine (CAS 1190198-20-9) is a trisubstituted pyridine derivative characterized by a chlorine atom at the 3-position, a methoxy group at the 2-position, and an amino group at the 4-position [1]. Its molecular formula is C₆H₇ClN₂O, with a molecular weight of 158.58 g/mol [1]. The compound is primarily employed as a building block in medicinal chemistry and early-stage drug discovery, where its distinct substitution pattern enables regioselective derivatization and contributes to the physicochemical properties of lead candidates .

1
Medicinal chemistry building block for lead optimization
Distinct 2,3,4-substitution pattern enables regioselective derivatization
2
Fragment-based drug design and library synthesis
Lower MW (158.58 g/mol) supports ligand efficiency and property space for elaboration
3
Halogen SAR studies across chloro, bromo, and fluoro series
Chloro substituent provides intermediate electronegativity and lipophilicity profile

Uniqueness of 3-Chloro-2-methoxy-4-pyridinamine


Pyridinamine analogs with seemingly minor alterations—such as halogen substitution (Cl → Br → F), positional isomerism (3-chloro-2-methoxy-4-pyridinamine vs. 4-chloro-2-methoxy-3-pyridinamine), or omission of a single substituent—exhibit quantifiably different physicochemical profiles that directly impact synthetic utility, biological target engagement, and procurement viability. For example, the 3-chloro derivative presents a computed lipophilicity (XLogP3-AA) of 1.1, whereas the 3-bromo analog registers 1.2 [1]; such differences can alter membrane permeability and off-target binding in cellular assays. Additionally, physical form (solid vs. oil), purity specifications, and hazard classifications diverge meaningfully between suppliers, making direct interchange without validation a risk to reproducibility .

Target Compound 3-Chloro-2-methoxy-4-pyridinamine Solid, 95%+ purity, Eye Dam. 1 (H318)
vs
Potential Substitute 3-Bromo-2-methoxy-4-pyridinamine Yellow Oil, 98% purity, Eye Irrit. 2 (H319)
XLogP3-AA 1.1 may favor aqueous solubility profiles in cellular assays
XLogP3-AA 1.2 may alter membrane permeability and off-target binding context
Solid form supports automated dispensing and weighing accuracy
Oil form requires solvent handling and may reduce high-throughput workflow reproducibility

Differentiation Evidence for 3-Chloro-2-methoxy-4-pyridinamine


Molecular Weight Advantage vs. 3-Bromo Analog

The target compound possesses a molecular weight of 158.58 g/mol, which is 44.46 g/mol lower than the 3-bromo analog (203.04 g/mol) [1]. In lead optimization programs, lower molecular weight correlates with improved ligand efficiency and compliance with Lipinski's Rule of Five.

Molecular Weight
Cross-study comparable
158.58 g/mol vs. 203.04 g/mol
22% lower MW supports ligand efficiency and compliance with property cutoffs
Computed by PubChem 2.1; context-dependent on target profile
Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Lipophilicity Difference vs. 3-Bromo Analog

The computed XLogP3-AA value for 3-chloro-2-methoxy-4-pyridinamine is 1.1, compared to 1.2 for the 3-bromo analog [1]. This small but quantifiable difference suggests slightly lower lipophilicity, which may favor aqueous solubility and reduce nonspecific protein binding.

Lipophilicity
Cross-study comparable
XLogP3-AA 1.1 vs. 1.2
0.1 log unit lower suggests slightly higher polarity and potential solubility advantage
Computed by XLogP3 3.0; may influence ADME and protein binding context
Drug Design Physicochemical Profiling Permeability

Physical Form and Handling Advantage vs. 3-Bromo Analog

3-Chloro-2-methoxy-4-pyridinamine is supplied as a solid with a minimum purity of 95%+ , whereas the 3-bromo analog is provided as a yellow oil with 98% purity . Solid form facilitates accurate weighing, reduces solvent entrapment, and is compatible with automated compound-handling systems.

Physical Form
Data to verify
Solid, 95%+ purity vs. Yellow Oil, 98% purity
Solid form facilitates accurate weighing and automated compound management
Vendor specifications; independent lot verification recommended
Laboratory Automation Compound Management Weighing Accuracy

Eye Hazard Classification vs. 3-Bromo Analog

The 3-chloro derivative carries a GHS Eye Damage Category 1 (H318) classification, indicating potential for serious eye damage [1]. In contrast, the 3-bromo analog is classified as Eye Irritation Category 2 (H319) [2]. This heightened hazard requires reinforced safety protocols and may influence procurement decisions in facilities with less robust engineering controls.

Eye Hazard
Cross-study comparable
Eye Dam. 1 (H318) vs. Eye Irrit. 2 (H319)
One category higher hazard requires reinforced safety protocols and PPE assessment
ECHA C&L Notifications; safety review needed for high-throughput settings
Safety Laboratory Handling Risk Management

Application Scenarios for 3-Chloro-2-methoxy-4-pyridinamine


Lead Optimization with Lower MW Scaffolds

When a medicinal chemistry team is optimizing a pyridine-based hit and must adhere to strict molecular weight cutoffs (e.g., ≤350 Da for oral bioavailability), the 158.58 g/mol scaffold of 3-chloro-2-methoxy-4-pyridinamine offers a 22% weight advantage over the equivalent 3-bromo building block, preserving property space for further elaboration [1].

High-Throughput Synthesis and Library Production

In automated parallel synthesis platforms, solid reagents are strongly preferred for accurate solid dispensing. The solid physical form of 3-chloro-2-methoxy-4-pyridinamine ensures reliable microgram-to-milligram weighing, unlike the oily 3-bromo analog, thereby reducing weighing errors and improving library quality [1].

SAR Studies on Halogen Effects

When exploring the impact of halogen size and electronegativity on target binding, the chloro compound provides a balanced intermediate between the smaller fluoro and larger bromo analogs. Its XLogP3-AA of 1.1 allows a modest lipophilicity shift relative to the 3-bromo variant (1.2), enabling fine-tuning of ADME properties while maintaining a single variable substitution in the SAR series [1].

Application
Selection Property
Validation Focus
Lead optimization with strict MW cutoffs
Lower molecular weight scaffold (158.58 g/mol)
Ligand efficiency metrics and property space analysis
High-throughput synthesis and library production
Solid physical form for reliable solid dispensing
Weighing accuracy and automation compatibility validation
Halogen SAR studies on target binding and ADME
Intermediate lipophilicity (XLogP3-AA 1.1) and electronegativity
Comparative profiling against fluoro/bromo analogs in binding and permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-methoxy-4-pyridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.